Piperazineethanol, 4-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C31-H25-F9-N4-O2.2Cl-H and a molecular weight of 729.52 . This compound is known for its unique structure, which includes multiple fluorine atoms and a quinoline moiety, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves several stepsThe final step involves the coupling of the quinoline moiety with the anthranilate group under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its biological activities .
Comparison with Similar Compounds
Compared to other similar compounds, Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride stands out due to its multiple fluorine atoms and unique quinoline structure. Similar compounds include:
- Piperazine derivatives with different substituents.
- Quinoline-based compounds with varying functional groups .
Properties
CAS No. |
55300-46-4 |
---|---|
Molecular Formula |
C31H27Cl2F9N4O2 |
Molecular Weight |
729.5 g/mol |
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C31H25F9N4O2.2ClH/c32-29(33,34)19-5-6-23-26(7-8-41-27(23)18-19)42-25-4-2-1-3-24(25)28(45)46-14-13-43-9-11-44(12-10-43)22-16-20(30(35,36)37)15-21(17-22)31(38,39)40;;/h1-8,15-18H,9-14H2,(H,41,42);2*1H |
InChI Key |
MSNJTAKHVLLAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.